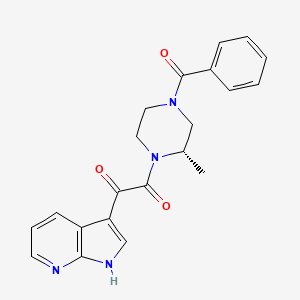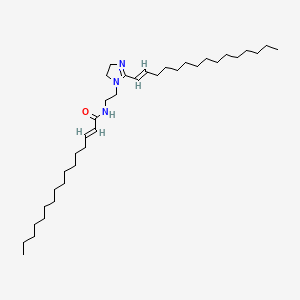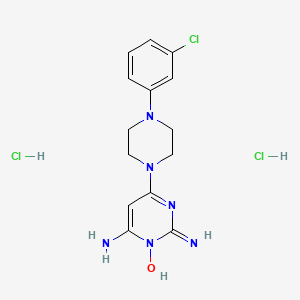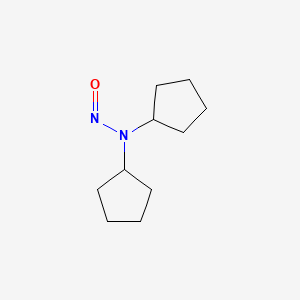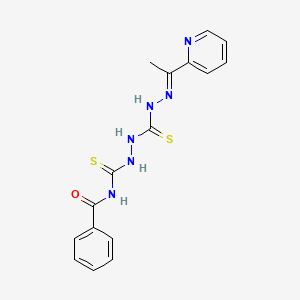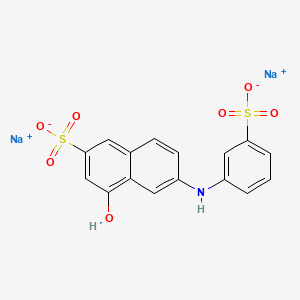
M72MM22Ktk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID: , also known by its identifier M72MM22Ktk , is a chemical compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 g/mol . This compound is characterized by its achiral nature and the presence of an E/Z center . It is a derivative of heptenoic acid, featuring a biphenyl group attached to the heptenoic acid chain .
Vorbereitungsmethoden
The synthesis of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves several steps. The synthetic route typically starts with the preparation of the biphenyl moiety, followed by its attachment to the heptenoic acid chain. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired configuration of the E/Z center . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the heptenoic acid chain to a single bond, forming saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID can be compared with other similar compounds, such as:
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID derivatives: These compounds share the same core structure but differ in the substituents attached to the biphenyl group.
Heptenoic acid derivatives: Compounds with variations in the heptenoic acid chain, such as different lengths or degrees of unsaturation.
Biphenyl compounds: Molecules featuring the biphenyl group but with different functional groups attached
The uniqueness of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID lies in its specific combination of the biphenyl group and the heptenoic acid chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
477327-29-0 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(E)-7-(4-phenylphenyl)hept-4-enoic acid |
InChI |
InChI=1S/C19H20O2/c20-19(21)11-7-2-1-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h1-3,5-6,9-10,12-15H,4,7-8,11H2,(H,20,21)/b2-1+ |
InChI-Schlüssel |
AGPBAQMIWGSUFX-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC/C=C/CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



